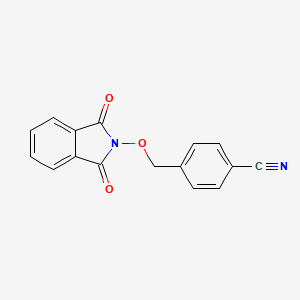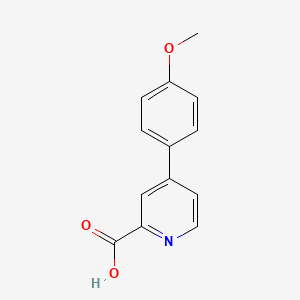![molecular formula C14H19BrN2O3 B1393822 tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate CAS No. 1008505-59-6](/img/structure/B1393822.png)
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate
Vue d'ensemble
Description
tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate: is a chemical compound with the molecular formula C14H20BrNO3. It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for cost-efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-[(4-chlorobenzoyl)amino]ethylcarbamate
- tert-Butyl 2-[(4-fluorobenzoyl)amino]ethylcarbamate
- tert-Butyl 2-[(4-methylbenzoyl)amino]ethylcarbamate
Comparison: tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can lead to different steric and electronic effects, making this compound particularly useful in specific synthetic and research applications.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(4-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDFZKDAJSIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
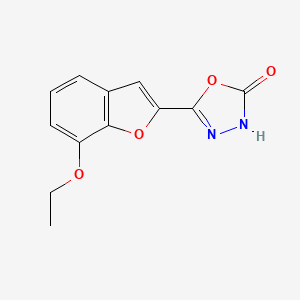

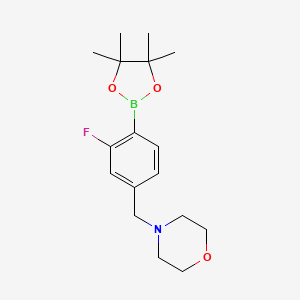
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
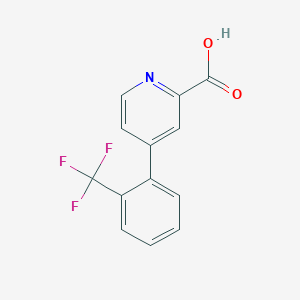
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)

